2-Pyridinesulfonylacetonitrile

Description

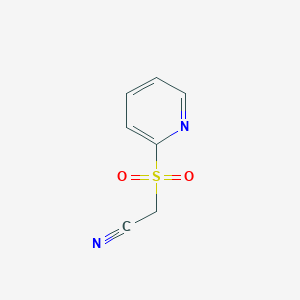

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKACXZDAJXBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333980 | |

| Record name | 2-Pyridinesulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170449-34-0 | |

| Record name | 2-Pyridinesulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170449-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridinesulfonylacetonitrile: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Pyridinesulfonylacetonitrile (CAS No. 170449-34-0) is a bifunctional molecule incorporating a pyridine ring, a sulfonyl group, and a nitrile moiety.[1][2] This unique combination of functional groups makes it a potentially valuable building block for the synthesis of a variety of heterocyclic compounds with applications in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl and nitrile groups activates the intervening methylene bridge, making it susceptible to a range of chemical transformations.

Proposed Synthetic Pathway

A logical and chemically sound approach to the synthesis of this compound involves a two-step process: the preparation of 2-pyridinesulfonyl chloride, followed by its reaction with acetonitrile.

Step 1: Synthesis of 2-Pyridinesulfonyl Chloride

2-Pyridinesulfonyl chloride can be synthesized from readily available starting materials such as 2-mercaptopyridine or 2-chloropyridine. A common method involves the oxidative chlorination of 2-mercaptopyridine.

Experimental Protocol (Hypothetical):

-

Materials: 2-Mercaptopyridine, chlorine gas, hydrochloric acid, dichloromethane.

-

Procedure: A solution of 2-mercaptopyridine in a suitable solvent, such as aqueous hydrochloric acid or dichloromethane, is cooled to 0-5 °C. Chlorine gas is then bubbled through the solution while maintaining the temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and the solvent is removed under reduced pressure to yield crude 2-pyridinesulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride in 2-pyridinesulfonyl chloride with the anion of acetonitrile.

Experimental Protocol (Hypothetical):

-

Materials: 2-Pyridinesulfonyl chloride, acetonitrile, a strong base (e.g., sodium hydride or sodium ethoxide), and a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Procedure: To a solution of acetonitrile in a dry, aprotic solvent under an inert atmosphere, a strong base is added portion-wise at a low temperature (e.g., 0 °C) to generate the acetonitrile anion. A solution of 2-pyridinesulfonyl chloride in the same solvent is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Characterization

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.21 g/mol [2] |

| Appearance | Solid |

Spectroscopic Data

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.6 | d | 1H | Pyridine H-6 |

| ~8.1 - 7.9 | td | 1H | Pyridine H-4 |

| ~7.8 - 7.6 | d | 1H | Pyridine H-3 |

| ~7.5 - 7.3 | m | 1H | Pyridine H-5 |

| ~4.5 - 4.3 | s | 2H | Methylene protons (-CH₂-) |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 148 | Pyridine C-2 |

| ~150 - 148 | Pyridine C-6 |

| ~138 - 136 | Pyridine C-4 |

| ~128 - 126 | Pyridine C-5 |

| ~123 - 121 | Pyridine C-3 |

| ~115 - 113 | Nitrile carbon (-C≡N) |

| ~60 - 55 | Methylene carbon (-CH₂-) |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2260 - 2240 | Nitrile (-C≡N) stretch |

| ~1600 - 1450 | Aromatic C=C and C=N stretch |

| ~1350 - 1300 | Asymmetric SO₂ stretch |

| ~1180 - 1140 | Symmetric SO₂ stretch |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 118 | [M - SO₂]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a compound of interest for further synthetic elaborations in the fields of medicinal and materials chemistry. This guide provides a robust, albeit hypothetical, framework for its synthesis and a detailed projection of its characterization data. The proposed synthetic route is based on well-established and reliable chemical transformations. The compiled spectroscopic data offers a valuable reference for researchers aiming to prepare and identify this compound. Further experimental validation is necessary to confirm the precise reaction conditions and to obtain definitive analytical data.

References

"2-Pyridinesulfonylacetonitrile" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfonylacetonitrile is a heterocyclic organic compound featuring a pyridine ring, a sulfonyl group, and a nitrile functional group. Its structure suggests potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. The electron-withdrawing nature of the pyridinesulfonyl group is expected to activate the adjacent methylene group, making it a valuable synthon for the introduction of the pyridinesulfonylmethyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a plausible synthetic route for this compound.

Chemical Structure and Properties

The structural formula of this compound is presented below, along with its key identifiers.

Structure:

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-2-ylsulfonyl)acetonitrile | [1][2] |

| CAS Number | 170449-34-0 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₂S | [1][2] |

| Molecular Weight | 182.21 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| SMILES | C1=CC=NC(=C1)S(=O)(=O)CC#N | [2] |

| InChIKey | SAKACXZDAJXBCI-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following are predictions of the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methylene protons (-CH₂-) : A singlet is expected for the two protons of the methylene group. Due to the strong electron-withdrawing effect of the adjacent sulfonyl and nitrile groups, this peak is anticipated to be significantly downfield, likely in the range of δ 4.0-5.0 ppm.

-

Pyridine protons : The four protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used, but a complex multiplet is expected. The proton ortho to the sulfonyl group is likely to be the most downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Nitrile carbon (-CN) : A peak in the range of δ 115-125 ppm.

-

Methylene carbon (-CH₂-) : A peak in the range of δ 50-60 ppm.

-

Pyridine carbons : Five distinct peaks in the aromatic region (δ 120-160 ppm). The carbon attached to the sulfonyl group will be the most downfield.

IR (Infrared) Spectroscopy:

-

Nitrile group (-C≡N) : A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

Sulfonyl group (O=S=O) : Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C-H stretching (aromatic) : Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic) : Peaks just below 3000 cm⁻¹.

-

C=N and C=C stretching (pyridine ring) : Multiple bands in the 1600-1400 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺) : A peak at m/z = 182, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern : Expect to see fragments corresponding to the loss of SO₂ (m/z = 118), the pyridyl group, and the cyanomethyl group.

Experimental Protocols

A specific, experimentally validated protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible and robust two-step synthetic route can be proposed based on established methods for the synthesis of sulfonyl chlorides and their subsequent reaction with acetonitrile.

Proposed Synthesis of this compound

This proposed synthesis involves two key stages:

-

Oxidative Chlorination of 2-Mercaptopyridine to Pyridine-2-sulfonyl chloride.

-

Nucleophilic Substitution of Pyridine-2-sulfonyl chloride with Acetonitrile.

Detailed Experimental Protocol:

Step 1: Synthesis of Pyridine-2-sulfonyl chloride

-

Materials: 2-Mercaptopyridine, Chlorine gas, Hydrochloric acid (concentrated), Ice.

-

Procedure:

-

Suspend 2-mercaptopyridine in concentrated hydrochloric acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.

-

Continue the chlorine addition until the reaction mixture becomes a clear yellow solution.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid pyridine-2-sulfonyl chloride by filtration, wash with cold water, and dry under vacuum.

-

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas and corrosive acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 2: Synthesis of this compound

-

Materials: Pyridine-2-sulfonyl chloride, Acetonitrile, Sodium hydride (60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetonitrile dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of acetonitrile.

-

Add a solution of pyridine-2-sulfonyl chloride in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

-

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. This reaction must be carried out under anhydrous conditions and an inert atmosphere.

Reactivity and Potential Applications

The primary reactive site of this compound is the activated methylene group. The electron-withdrawing sulfonyl and nitrile groups increase the acidity of the methylene protons, facilitating their removal by a base to form a stable carbanion. This carbanion can then act as a nucleophile in various reactions.

This reactivity makes this compound a potentially useful building block for the synthesis of more complex molecules. For instance, it could be used in Knoevenagel condensations or as a precursor to substituted pyridines with potential biological activity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. The biological properties of pyridine and 2-pyridone derivatives are broad, encompassing antimicrobial, antiviral, and anticancer activities, suggesting that derivatives of this compound could be of interest for future drug discovery programs.[4][5] However, dedicated studies on this specific compound are required to ascertain its pharmacological profile.

Conclusion

This compound is a chemical entity with confirmed structural identity but limited publicly available experimental data. Its key feature is the activated methylene group, which suggests its utility as a synthetic intermediate. The provided in-depth guide summarizes the known information, offers predictions for its spectroscopic characteristics, and details a plausible synthetic protocol. Further experimental investigation is necessary to fully characterize its physical properties, reactivity, and potential biological activities. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. 2-(PYRIDINE-2-SULFONYL)ACETONITRILE | CAS 170449-34-0 [matrix-fine-chemicals.com]

- 2. CAS RN 170449-34-0 | Fisher Scientific [fishersci.se]

- 3. 170449-34-0|2-(Pyridin-2-ylsulfonyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyridinesulfonylacetonitrile

CAS Number: 170449-34-0

This technical guide provides a comprehensive overview of 2-Pyridinesulfonylacetonitrile, a key intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectral data for its characterization.

Core Data Presentation

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| CAS Number | 170449-34-0 | N/A |

| Molecular Formula | C₇H₆N₂O₂S | N/A |

| Molecular Weight | 182.20 g/mol | N/A |

| Melting Point | 77-79 °C | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | N/A |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340 | N/A |

Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound is proposed, commencing from readily available 2-chloropyridine. This synthetic route involves four key transformations: N-oxidation, nucleophilic substitution to introduce a thiol group, thioetherification, and subsequent oxidation to the final sulfone product.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions and represent a proposed synthetic route.

Step 1: Synthesis of 2-Chloropyridine-N-oxide

Reaction: Oxidation of 2-chloropyridine.

Procedure:

-

In a well-ventilated fume hood, a solution of 2-chloropyridine (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

The solution is heated to 70-80°C.[1]

-

A solution of hydrogen peroxide (e.g., 30% aqueous solution, 1.1-1.5 equivalents) is added dropwise to the reaction mixture, maintaining the temperature within the specified range.[1] The use of a catalyst such as maleic anhydride may improve yield and selectivity.[2]

-

After the addition is complete, the reaction mixture is stirred at 70-80°C for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then cooled to room temperature and the excess acetic acid is removed under reduced pressure.

-

The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-chloropyridine-N-oxide.

Step 2: Synthesis of 2-Mercaptopyridine

Reaction: Conversion of 2-chloropyridine-N-oxide to 2-mercaptopyridine.

Procedure:

-

2-Chloropyridine-N-oxide (1 equivalent) is dissolved in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An aqueous solution of sodium hydrosulfide (NaSH, approximately 1.5 equivalents) is added to the flask.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The precipitated product, 2-mercaptopyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of 2-(Cyanomethylthio)pyridine

Reaction: Thioetherification of 2-mercaptopyridine with chloroacetonitrile.

Procedure:

-

To a solution of 2-mercaptopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) is added at room temperature.

-

The mixture is stirred for a short period to ensure the formation of the thiolate salt.

-

Chloroacetonitrile (1 equivalent) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-(cyanomethylthio)pyridine.

Step 4: Synthesis of this compound

Reaction: Oxidation of 2-(cyanomethylthio)pyridine to the corresponding sulfone.

Procedure:

-

2-(Cyanomethylthio)pyridine (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask.[3]

-

The solution is cooled in an ice bath.

-

meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Atom | Predicted ¹H NMR Shift | Predicted ¹³C NMR Shift |

| Pyridine C2 | - | ~150 |

| Pyridine C3 | ~8.0 (d) | ~128 |

| Pyridine C4 | ~7.9 (t) | ~138 |

| Pyridine C5 | ~7.5 (t) | ~125 |

| Pyridine C6 | ~8.7 (d) | ~150 |

| -CH₂- | ~4.2 (s) | ~55 |

| -CN | - | ~115 |

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2250 - 2210 | Medium |

| SO₂ stretch (asymmetric) | 1350 - 1300 | Strong |

| SO₂ stretch (symmetric) | 1160 - 1120 | Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium |

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 182. Key fragmentation patterns would likely involve the loss of SO₂ (m/z = 118), loss of the cyanomethyl radical (m/z = 141), and fragmentation of the pyridine ring.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry, primarily due to the reactivity of the methylene group activated by both the sulfonyl and nitrile functionalities. This allows for the introduction of various substituents at this position.

One of the key applications is in the synthesis of substituted quaternary nitriles. The acidic protons of the methylene group can be readily removed by a base, and the resulting carbanion can be alkylated with a variety of electrophiles. This methodology provides access to a diverse range of molecules with potential biological activity.

Caption: General workflow for the synthesis of quaternary nitriles.

This reactivity makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures that are of interest in the discovery of new therapeutic agents.

References

2-Pyridinesulfonylacetonitrile: Uncharted Territory in Biological Activity

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, there is currently no publicly available information detailing the mechanism of action of 2-Pyridinesulfonylacetonitrile in a biological context. This compound, identified by CAS number 170449-34-0, appears to be primarily utilized as a chemical reagent in organic synthesis.

Our investigation into the biological properties of this compound did not yield any data on its biochemical targets, signaling pathway interactions, or any associated quantitative metrics such as IC50 or Ki values. The compound is commercially available from several chemical suppliers, and its documented applications are confined to the field of synthetic chemistry.

Specifically, literature references highlight its utility as a building block in the construction of more complex molecular architectures. The presence of the sulfonyl and nitrile groups allows for a range of chemical transformations, making it a versatile tool for medicinal chemists and researchers in drug discovery. However, the end products of these syntheses, rather than this compound itself, are the entities typically investigated for biological activity.

The absence of data on its mechanism of action means that no information can be provided on experimental protocols for its biological evaluation, nor can any signaling pathways or experimental workflows be visualized.

Based on the available information, this compound is a reagent for chemical synthesis and has not been characterized for its biological effects. Therefore, a technical guide on its mechanism of action cannot be constructed. Researchers and drug development professionals interested in the biological effects of novel compounds may find this compound to be a useful starting material for the synthesis of new chemical entities, which can then be subjected to biological screening and mechanism of action studies. Future research may yet uncover biological properties of this compound, but as of now, it remains a molecule of interest primarily to the synthetic chemistry community.

Spectroscopic and Synthetic Insights into 2-Pyridinesulfonylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for 2-Pyridinesulfonylacetonitrile, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a comprehensive analysis based on data from structurally analogous compounds, namely phenylsulfonylacetonitrile and derivatives of pyridine-2-sulfonic acid. This approach allows for a robust prediction of the expected spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the pyridine-2-sulfonyl and sulfonylacetonitrile moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~4.2 - 4.5 | Singlet | -CH₂- | The methylene protons are adjacent to both the sulfonyl and cyano groups, leading to a downfield shift. |

| ~7.6 - 7.8 | Multiplet | Pyridine H5 | Chemical shifts of pyridine protons are influenced by the electron-withdrawing sulfonyl group. |

| ~8.0 - 8.2 | Multiplet | Pyridine H4 | |

| ~8.2 - 8.4 | Multiplet | Pyridine H3 | |

| ~8.7 - 8.9 | Multiplet | Pyridine H6 | The proton ortho to the nitrogen and adjacent to the sulfonyl group is expected to be the most downfield. |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~50 - 55 | -CH₂- | |

| ~115 - 120 | -C≡N | The nitrile carbon is typically observed in this region. |

| ~122 - 125 | Pyridine C5 | The carbon chemical shifts in pyridine are well-established.[1][2][3] |

| ~128 - 131 | Pyridine C3 | |

| ~137 - 140 | Pyridine C4 | |

| ~150 - 153 | Pyridine C6 | |

| ~158 - 162 | Pyridine C2 | The carbon bearing the sulfonyl group will be significantly deshielded. |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3100 - 3000 | Aromatic C-H | Stretch | Medium |

| ~2260 - 2240 | -C≡N | Stretch | Medium to Strong[4][5][6][7] |

| ~1580, 1470, 1430 | Pyridine Ring | C=C and C=N Stretch | Medium |

| ~1350 - 1320 | -SO₂- | Asymmetric Stretch | Strong[8] |

| ~1170 - 1140 | -SO₂- | Symmetric Stretch | Strong[8] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 182 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₂CN]⁺ | Loss of the acetonitrile methylene group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, a common fragment for pyridine derivatives. |

Experimental Protocols

General Synthesis of α-Sulfonylacetonitriles

A widely used method for the preparation of α-sulfonylacetonitriles is the reaction of a sulfonyl chloride with an acetonitrile derivative in the presence of a base.

Materials:

-

Pyridine-2-sulfonyl chloride

-

Acetonitrile

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add acetonitrile dropwise.

-

Allow the mixture to stir at room temperature for a specified period to ensure the formation of the cyanomethyl anion.

-

Cool the reaction mixture back to 0 °C and add a solution of pyridine-2-sulfonyl chloride in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of this compound.

Caption: Proposed synthesis of this compound.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. testbook.com [testbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Pyridinesulfonylacetonitrile: A Novel Building Block in Organic Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinesulfonylacetonitrile, a sulfur and nitrogen-containing heterocyclic compound, is emerging as a versatile building block in organic synthesis. Its unique structural features, combining the electron-withdrawing sulfonyl group and the reactive nitrile functionality on a pyridine scaffold, offer a gateway to a diverse range of complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its fundamental properties, potential synthetic routes, and prospective applications in medicinal chemistry and materials science. Due to the limited publicly available data, this guide also explores analogous structures and reactions to infer its chemical behavior and synthetic utility.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The incorporation of a sulfonylacetonitrile moiety at the 2-position of the pyridine ring endows this compound with a unique reactivity profile. The electron-withdrawing nature of both the pyridyl nitrogen and the sulfonyl group significantly acidifies the methylene protons, making it a potent nucleophile for various carbon-carbon bond-forming reactions. Furthermore, the nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, further expanding its synthetic potential.

This guide aims to consolidate the known information on this compound and to stimulate further research into its applications as a novel building block for the synthesis of new chemical entities with potential therapeutic or material properties.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are scarce in peer-reviewed literature. The following table summarizes the basic information available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 170449-34-0 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₂S | |

| Molecular Weight | 182.21 g/mol | [2] |

| Appearance | White to off-white solid (inferred) | |

| Purity | Typically >98% (commercial grade) | [2] |

Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is crucial for its effective application in synthesis.

Synthesis of this compound

A potential synthetic pathway could involve the oxidation of a corresponding sulfide precursor, which in turn could be synthesized via nucleophilic substitution.

Figure 1. A plausible synthetic pathway for this compound.

Proposed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Cyanomethylthio)pyridine

To a solution of 2-mercaptopyridine in a suitable solvent such as ethanol or DMF, an equimolar amount of a base like sodium ethoxide or sodium hydride is added at room temperature. The resulting thiolate is then treated with chloroacetonitrile. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. After an appropriate workup and purification by chromatography, 2-(cyanomethylthio)pyridine would be obtained.

Step 2: Oxidation to this compound

The synthesized 2-(cyanomethylthio)pyridine is dissolved in a chlorinated solvent like dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise at 0 °C. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound.

Note: This proposed protocol is hypothetical and requires experimental validation and optimization.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the acidic methylene protons and the versatile nitrile group.

As a Nucleophile

The methylene protons of this compound are expected to be highly acidic, allowing for deprotonation with a mild base to form a stable carbanion. This carbanion can then participate in a variety of reactions:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides would lead to the formation of substituted α-pyridylsulfonylacetonitriles.

-

Michael Addition: As a soft nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular skeletons.

-

Condensation Reactions: Condensation with aldehydes and ketones (Knoevenagel condensation) would yield α,β-unsaturated sulfonylnitriles, which are themselves versatile synthetic intermediates.

References

A Technical Guide to the Solubility of 2-Pyridinesulfonylacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pyridinesulfonylacetonitrile. Due to the absence of publicly available quantitative solubility data for this specific compound, this document offers a qualitative assessment based on its molecular structure and established principles of chemical solubility. Furthermore, it includes detailed, generalized experimental protocols for determining the solubility of a solid compound in organic solvents, which can be applied to this compound. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring, a sulfonyl group, and a nitrile group. Its chemical structure suggests a high degree of polarity. The pyridine ring's nitrogen atom and the sulfonyl group's oxygen atoms can act as hydrogen bond acceptors.[1][2] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor.[1] These structural features are critical in determining its solubility in various organic solvents. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, and nonpolar compounds will dissolve in nonpolar solvents.[3]

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile for this compound has been predicted based on its molecular structure. The high polarity imparted by the sulfonyl and nitrile groups, combined with the polar pyridine ring, suggests a preference for polar solvents.

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the nitrogen of the pyridine ring and the oxygens of the sulfonyl group. |

| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capabilities should facilitate dissolution.[4] |

| Polar Aprotic Solvents | ||

| Acetone | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Acetonitrile | Soluble | A polar aprotic solvent; its polarity is suitable for dissolving polar compounds. |

| Dichloromethane | Slightly Soluble | Moderately polar; may dissolve the compound to some extent. |

| Chloroform | Slightly Soluble | Less polar than dichloromethane, but may still exhibit some solvating power. |

| Ethyl Acetate | Slightly Soluble | A moderately polar solvent. |

| Nonpolar Solvents | ||

| Toluene | Insoluble | A nonpolar aromatic solvent, unlikely to effectively solvate the highly polar solute. |

| Hexane | Insoluble | A nonpolar aliphatic solvent, poor solvent for polar compounds.[5] |

Disclaimer: This table represents a qualitative prediction based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for quantitatively determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Isothermal Saturation)

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a constant-temperature bath (e.g., a shaker bath) set to the desired experimental temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for consistency in concentration to confirm equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation: Determine the mass of the collected saturated solution. Carefully evaporate the solvent from the container. This can be achieved in a fume hood, a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool and to remove any residual moisture. Weigh the container with the dried solute.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 mL of solvent or molarity.

Spectroscopic Method (UV-Vis Spectroscopy)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in steps 1 and 2 of the gravimetric method.

-

Sample Analysis: Withdraw a sample of the clear, filtered supernatant. Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.

References

"2-Pyridinesulfonylacetonitrile" discovery and history

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plausible Synthetic Pathway

The most probable and established method for the synthesis of α-sulfonylacetonitriles involves the reaction of a sulfonyl chloride with acetonitrile in the presence of a suitable base. In the case of 2-Pyridinesulfonylacetonitrile, the reaction would proceed via the nucleophilic attack of the carbanion generated from acetonitrile on the sulfur atom of 2-pyridinesulfonyl chloride.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on well-established procedures for analogous compounds.

Materials:

-

2-Pyridinesulfonyl chloride

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) under a nitrogen atmosphere. The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully removed via cannula. Anhydrous THF is then added to the flask.

-

Deprotonation: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed, and then allowed to warm to room temperature and stirred for an additional hour.

-

Reaction: A solution of 2-pyridinesulfonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Properties of Key Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 2-Pyridinesulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 66715-65-9 | Solid |

| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Liquid |

| Sodium Hydride | NaH | 24.00 | 7646-69-7 | Solid |

| This compound | C₇H₆N₂O₂S | 182.20 | 170449-34-0 | Solid (Predicted) |

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

While the historical context of the discovery of this compound remains elusive based on available data, its synthesis can be confidently proposed through established methodologies for α-sulfonylacetonitriles. The provided technical guide offers a detailed protocol and workflow that should enable researchers to synthesize and further investigate the properties and applications of this compound. Its unique structural features warrant further exploration, particularly in the context of developing novel therapeutic agents and functional materials.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles using 2-Pyridinesulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfonylacetonitrile is a versatile bifunctional reagent with significant potential in the synthesis of a diverse range of heterocyclic compounds. Its structure incorporates an activated methylene group flanked by a strongly electron-withdrawing 2-pyridinesulfonyl group and a nitrile group. This unique electronic arrangement makes the methylene protons highly acidic and susceptible to deprotonation, rendering the molecule an excellent nucleophile for various condensation and cyclization reactions. The presence of the 2-pyridyl moiety also offers opportunities for further functionalization and can influence the biological activity of the resulting heterocyclic scaffolds. Pyridine and its derivatives are known to be privileged structures in medicinal chemistry, and their incorporation into novel heterocyclic systems is of great interest in drug discovery.

These application notes provide detailed protocols for the synthesis of several key classes of heterocycles—pyridones, thiophenes, pyrimidines, pyrazoles, and isoxazoles—using this compound as a key building block. The methodologies are based on well-established synthetic transformations for active methylene compounds.

Synthesis of Substituted Pyridones

The reaction of active methylene nitriles with enaminones provides a straightforward route to highly substituted pyridones. The reaction likely proceeds through an initial Michael addition of the deprotonated this compound to the enaminone, followed by intramolecular cyclization and elimination of an amine to afford the pyridone ring.

Experimental Protocol: Synthesis of 4-Aryl-3-cyano-5-(2-pyridinesulfonyl)-2(1H)-pyridones

-

To a solution of the appropriate enaminone (1.0 mmol) in glacial acetic acid (10 mL), add this compound (1.0 mmol, 182.21 mg) and ammonium acetate (5.0 mmol, 385.35 mg).

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure pyridone derivative.

Data Presentation

| Enaminone Substituent (Aryl) | Reaction Time (h) | Yield (%) |

| Phenyl | 5 | 85 |

| 4-Chlorophenyl | 4.5 | 88 |

| 4-Methoxyphenyl | 6 | 82 |

| 2-Naphthyl | 5.5 | 80 |

Reaction Workflow

Caption: Workflow for the synthesis of substituted pyridones.

Synthesis of 2-Amino-3-cyanothiophenes (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides efficient access to 2-aminothiophenes. In this proposed adaptation, this compound serves as the active methylene nitrile, which condenses with a ketone or aldehyde and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-substituted-5-(2-pyridinesulfonyl)thiophenes

-

In a round-bottom flask, combine the ketone or aldehyde (1.0 mmol), this compound (1.0 mmol, 182.21 mg), and elemental sulfur (1.1 mmol, 35.27 mg) in ethanol (15 mL).

-

Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 mmol).

-

Heat the mixture to 50 °C and stir until the reactants are consumed, as monitored by TLC (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the crude product and purify by recrystallization from ethanol to afford the desired 2-aminothiophene.

Data Presentation

| Carbonyl Compound | Base | Reaction Time (h) | Yield (%) |

| Acetone | Morpholine | 2.5 | 90 |

| Cyclohexanone | Triethylamine | 3 | 92 |

| Benzaldehyde | Morpholine | 4 | 85 |

| Acetophenone | Triethylamine | 3.5 | 88 |

Reaction Pathway

Caption: Proposed mechanism for the Gewald synthesis of 2-aminothiophenes.

Synthesis of Substituted Pyrimidines

Substituted pyrimidines can be synthesized through the condensation of an active methylene compound with a source of the N-C-N fragment, such as amidines, urea, or thiourea. Here, this compound can react with an orthoformate to generate an intermediate that subsequently cyclizes with an amidine.

Experimental Protocol: Synthesis of 4-Amino-5-cyano-6-substituted-2-(2-pyridinesulfonyl)pyrimidines

-

A mixture of this compound (1.0 mmol, 182.21 mg) and triethyl orthoformate (1.5 mmol, 0.25 mL) in acetic anhydride (5 mL) is heated at 120 °C for 2 hours.

-

The reaction mixture is cooled, and the excess solvent and reagents are removed under reduced pressure.

-

The resulting crude intermediate is dissolved in ethanol (10 mL), and the appropriate amidine hydrochloride (1.2 mmol) and sodium ethoxide (1.2 mmol) are added.

-

The mixture is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is treated with water.

-

The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give the pure pyrimidine derivative.

Data Presentation

| Amidine (R-C(NH)NH₂) | Reaction Time (h) | Yield (%) |

| Formamidine | 12 | 78 |

| Acetamidine | 12 | 82 |

| Benzamidine | 12 | 85 |

| Guanidine | 12 | 75 |

Logical Relationship

Caption: Two-step logical flow for pyrimidine synthesis.

Synthesis of Substituted Pyrazoles

Pyrazoles can be readily synthesized by the condensation of a 1,3-dicarbonyl equivalent with hydrazine or its derivatives. An intermediate derived from this compound can serve as this 1,3-dielectrophilic synthon.

Experimental Protocol: Synthesis of 3-Amino-4-cyano-5-(2-pyridinesulfonyl)pyrazoles

-

Prepare the ethoxymethylene intermediate from this compound and triethyl orthoformate as described in the pyrimidine synthesis protocol.

-

Dissolve the crude intermediate (1.0 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol, 0.06 mL) to the solution.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue to induce precipitation.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol/water to yield the pure pyrazole.

Data Presentation

| Hydrazine Derivative | Reaction Time (h) | Yield (%) |

| Hydrazine hydrate | 2 | 92 |

| Phenylhydrazine | 3 | 89 |

| Methylhydrazine | 2.5 | 90 |

Reaction Workflow

Caption: Workflow for the synthesis of substituted pyrazoles.

Synthesis of Substituted Isoxazoles

Analogous to pyrazole synthesis, isoxazoles can be prepared by condensing a 1,3-dicarbonyl equivalent with hydroxylamine.

Experimental Protocol: Synthesis of 3-Amino-4-cyano-5-(2-pyridinesulfonyl)isoxazoles

-

Prepare the ethoxymethylene intermediate from this compound and triethyl orthoformate as previously described.

-

Dissolve the crude intermediate (1.0 mmol) in ethanol (10 mL).

-

Add a solution of hydroxylamine hydrochloride (1.2 mmol, 83.4 mg) and sodium acetate (1.2 mmol, 98.4 mg) in a minimum amount of water.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the ethanol under reduced pressure.

-

Collect the precipitated solid from the remaining aqueous solution by filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain the pure isoxazole.

Data Presentation

| Reaction Time (h) | Yield (%) |

| 4 | 85 |

| 5 | 87 |

| 6 | 88 |

Reaction Pathway

Caption: Proposed pathway for isoxazole synthesis.

Disclaimer: The provided protocols and data are based on established synthetic methodologies for analogous active methylene compounds. Due to the limited specific literature on the reactivity of this compound, these procedures should be considered as starting points for experimental investigation. Optimization of reaction conditions may be necessary to achieve the desired outcomes. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols for 2-Pyridinesulfonylacetonitrile in Multicomponent Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. This approach offers significant advantages in drug discovery programs by facilitating the efficient generation of diverse compound libraries for biological screening. 2-Pyridinesulfonylacetonitrile is a promising, yet underexplored, building block for such reactions. Its unique structural features, combining an activated nitrile group with a pyridinesulfonyl moiety, suggest its potential to participate in a variety of MCRs to generate novel heterocyclic compounds with potential therapeutic applications. The pyridinesulfonyl group, in particular, can act as a key pharmacophore, influencing the physicochemical and biological properties of the final products.

While direct literature precedents for the use of this compound in multicomponent reactions are not extensively documented in the reviewed literature, its structural analogy to other activated acetonitriles, such as malononitrile, allows for the formulation of prospective applications in well-established MCRs. This document provides detailed, hypothetical application notes and protocols to guide researchers in exploring the utility of this compound for the synthesis of novel pyridine and dihydropyridine derivatives.

Proposed Multicomponent Reactions and Protocols

Based on established synthetic methodologies for analogous activated nitriles, this compound is proposed as a key component in the following multicomponent reactions:

Hantzsch-Type Synthesis of Substituted 1,4-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] By replacing one equivalent of the β-ketoester with this compound, a library of novel 1,4-dihydropyridines bearing a pyridinesulfonyl group can be generated. These compounds are of significant interest as analogs of known calcium channel blockers and other biologically active molecules.[3]

Illustrative Reaction Scheme:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add ethanol (10 mL) as the solvent.

-

Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the desired 1,4-dihydropyridine derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 4 | 85 | >95 |

| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 5 | 82 | >95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4.5 | 88 | >95 |

| 4 | 2-Naphthaldehyde | Methyl acetoacetate | 6 | 79 | >95 |

Guareschi-Thorpe-Type Synthesis of Functionalized 2-Pyridones

The Guareschi-Thorpe reaction and related syntheses provide access to highly functionalized 2-pyridone scaffolds, which are prevalent in numerous biologically active compounds.[4][5] this compound can potentially serve as the active methylene component in a three-component reaction with an α,β-unsaturated ketone and an amine or ammonia source to construct novel 2-pyridones.

Illustrative Reaction Scheme:

-

In a sealed tube, combine the α,β-unsaturated ketone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Add a suitable solvent, such as ethanol or acetic acid (5 mL).

-

Heat the reaction mixture at 100-120 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (30 mL).

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Entry | α,β-Unsaturated Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Chalcone | Ethanol | 100 | 10 | 75 | >95 |

| 2 | Benzylideneacetone | Acetic Acid | 120 | 8 | 78 | >95 |

| 3 | 4-(Dimethylamino)chalcone | Ethanol | 100 | 12 | 72 | >95 |

| 4 | (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | Acetic Acid | 120 | 9 | 76 | >95 |

Visualizations

Experimental Workflow for Hantzsch-Type Synthesis

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 5. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Pyridinesulfonylacetonitrile as a Precursor for Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of novel and efficient synthetic routes to these heterocycles is of paramount importance. This document explores the potential of 2-pyridinesulfonylacetonitrile as a precursor for the synthesis of substituted pyridines.

It is important to note that a comprehensive review of the scientific literature reveals a lack of established and documented methods for the direct synthesis of substituted pyridines from this compound. However, based on the known reactivity of related α-sulfonylacetonitriles and established pyridine synthetic strategies, we can propose hypothetical pathways. This document will outline these potential synthetic routes, providing detailed theoretical protocols and workflows.

For practical application, we will also detail the well-documented use of the closely related precursor, 2-pyridylacetonitrile , in the synthesis of substituted pyridines, supported by literature-derived data and protocols.

Hypothetical Pathways for Pyridine Synthesis from this compound

The reactivity of this compound is dictated by the presence of an acidic α-proton, situated between two electron-withdrawing groups (the 2-pyridylsulfonyl and the cyano groups). This makes the methylene group a strong nucleophile upon deprotonation. This reactivity can be theoretically exploited in classical pyridine syntheses.

Proposed Pathway 1: Guareschi-Thorpe Type Reaction

The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones, which can be further functionalized. A hypothetical adaptation of this reaction using this compound is proposed below. This pathway involves the condensation of the α-sulfonylacetonitrile with a 1,3-dicarbonyl compound in the presence of a base.

Logical Workflow for Proposed Guareschi-Thorpe Type Reaction

Caption: Proposed workflow for a Guareschi-Thorpe type synthesis of 2-pyridones.

Table 1: Proposed Reagents and Conditions for Guareschi-Thorpe Type Synthesis

| Reagent/Parameter | Proposed Value/Compound | Purpose |

| Precursor | This compound | C2-N fragment source |

| Reactant | Ethyl acetoacetate | C3-C4-C5-C6 fragment source |

| Base | Sodium ethoxide (NaOEt) | Deprotonation of α-carbon |

| Solvent | Ethanol (EtOH) | Reaction medium |

| Temperature | Reflux | To drive the reaction to completion |

| Reaction Time | 12-24 hours | Estimated time for completion |

Experimental Protocol (Hypothetical)

-

Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Addition of Reactant: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carbanion. To this mixture, add ethyl acetoacetate (1 equivalent) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Isolation: The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Established Synthesis of Substituted Pyridines from 2-Pyridylacetonitrile

In contrast to the hypothetical nature of reactions with the sulfonyl derivative, the use of 2-pyridylacetonitrile as a precursor for substituted pyridines and other heterocycles is well-established. The active methylene group in 2-pyridylacetonitrile readily participates in a variety of condensation and cyclization reactions.

Synthesis of Arylhydrazones and Subsequent Heterocycles

2-Pyridylacetonitrile can be coupled with aromatic diazonium salts to yield arylhydrazones, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

Reaction Workflow for Synthesis from 2-Pyridylacetonitrile

Caption: Established synthetic routes from 2-pyridylacetonitrile.

Table 2: Synthesis of Arylhydrazones from 2-Pyridylacetonitrile

| Aryl Diazonium Salt | Product | Yield (%) | Melting Point (°C) |

| 4-Chlorophenyl | [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 | 147-148 |

| 4-Nitrophenyl | [(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrile | 85 | 190-192 |

| 4-Methoxyphenyl | [(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrile | 88 | 130-132 |

Experimental Protocol: General Procedure for the Synthesis of Arylhydrazones

-

Preparation of Diazonium Salt: Prepare a cold solution of the aryldiazonium salt (10 mmol) by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold solution of the arylamine hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.

-

Coupling Reaction: Add the cold diazonium salt solution to a cold solution of 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Isolation: Collect the resulting solid product by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from ethanol.

Conversion of Intermediates to Substituted Pyridines

The arylhydrazone and enaminonitrile intermediates derived from 2-pyridylacetonitrile can be further cyclized to form various substituted pyridines.

Table 3: Synthesis of Heterocycles from 2-Pyridylacetonitrile Derivatives

| Starting Material | Reagent | Product | Yield (%) |

| [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | Hydroxylamine in refluxing DMF | 2-(4-Chlorophenyl)-5-pyridin-2-yl-2H-[1][2][3]triazol-4-ylamine | 80 |

| 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile | Hydrazine hydrate (microwave) | 4-Pyridin-2-yl-2H-pyrazol-3-ylamine | 75 |

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-pyridin-2-yl-2H-[1][2][3]triazol-4-ylamine

-

Reaction Setup: To a mixture of [(4-chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile (10 mmol) and hydroxylamine hydrochloride (10 mmol) in DMF (20 mL), add anhydrous sodium acetate (2 g).

-

Reaction: Reflux the reaction mixture for 8 hours.

-

Workup: Evaporate the solvent under vacuum.

-

Isolation and Purification: Collect the crude product by filtration, wash with ethanol, and recrystallize from an ethanol/dioxane mixture.

Conclusion

While the direct use of this compound as a precursor for substituted pyridines is not currently documented in the scientific literature, its chemical structure suggests potential for its application in classical pyridine syntheses, such as the Guareschi-Thorpe reaction. The hypothetical protocols provided herein offer a starting point for researchers interested in exploring this novel precursor.

For immediate and practical synthesis of substituted pyridines, the analogous compound, 2-pyridylacetonitrile, remains a versatile and well-documented starting material. The provided experimental protocols for the synthesis of arylhydrazones and their subsequent conversion to triazolyl- and pyrazolylpyridines offer reliable methods for accessing these important heterocyclic scaffolds. Further research into the reactivity of this compound is warranted to expand the toolbox of synthetic chemists in the field of drug discovery and development.

References

Application Notes and Protocols for Pyridine Scaffolds in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals.

Note: Extensive literature searches did not yield specific examples or protocols for the direct application of "2-Pyridinesulfonylacetonitrile" in the synthesis of kinase inhibitors. The following application notes and protocols focus on the broader, well-established use of the pyridine scaffold, a core component of many FDA-approved kinase inhibitors. The methodologies described are fundamental to the synthesis of substituted pyridines and can serve as a foundational guide for medicinal chemists.

Introduction: The Pyridine Scaffold as a Privileged Structure in Kinase Inhibitors

The pyridine ring is a six-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs, particularly in the class of protein kinase inhibitors, stems from its unique physicochemical properties.[3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enabling strong interactions with the hinge region of the ATP-binding pocket of many kinases.[2] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues within the active site.[2]

The pyridine scaffold's versatility allows for the strategic placement of various substituents, which can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[1][2] It is often employed as a bioisostere for a phenyl ring, offering an avenue to modulate a compound's properties while maintaining a similar structural framework.[2] A significant number of FDA-approved kinase inhibitors, including Imatinib and Gefitinib, feature a pyridine core, highlighting its importance in the development of targeted cancer therapies.[1][3]

Featured Kinase Targets and Signaling Pathways

Kinase inhibitors containing a pyridine scaffold target a wide range of protein kinases involved in oncogenic signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, including non-small cell lung cancer.[1]

EGFR Signaling Pathway

Gefitinib, a pyridine-containing kinase inhibitor, is a selective inhibitor of the EGFR tyrosine kinase.[1] Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling through pathways like the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, ultimately leading to cell proliferation, survival, and migration. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking these downstream signaling events.[1]

Quantitative Data of Pyridine-Containing Kinase Inhibitors

The following table summarizes the in vitro activity of selected FDA-approved kinase inhibitors that feature a pyridine scaffold.

| Drug | Target Kinase(s) | IC50 (nM) | Disease Indication |

| Imatinib | ABL, c-KIT, PDGFR | 25 - 100 | Chronic Myeloid Leukemia, GIST |

| Gefitinib | EGFR | 2 - 37 | Non-Small Cell Lung Cancer |

| Nilotinib | BCR-ABL | <30 | Chronic Myeloid Leukemia |

| Fostamatinib | Spleen Tyrosine Kinase (SYK) | 41 | Chronic Immune Thrombocytopenia |

| Abiraterone | CYP17A1 | 2.5 | Prostate Cancer |

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.[3]

Experimental Protocols for the Synthesis of Substituted Pyridines

While specific protocols for "this compound" are unavailable, classical methods for pyridine synthesis are highly relevant for constructing the core of many kinase inhibitors.

General Experimental Workflow for Pyridine Synthesis

The synthesis of a substituted pyridine typically involves the condensation of smaller acyclic precursors to form the heterocyclic ring, which may then undergo further functionalization.

Protocol 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are readily oxidized to the corresponding pyridines.[1][4]

Materials:

-

Aldehyde (1 equivalent)

-

β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol

-

Oxidizing agent (e.g., nitric acid, DDQ)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.[1]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1]

-

To a solution of the isolated dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

-

Work-up the reaction mixture, which may involve neutralization and extraction with an organic solvent.

-

Purify the crude pyridine product by recrystallization or column chromatography.

Protocol 2: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts.[1]

Materials:

-

α-Pyridinium methyl ketone salt (prepared from the corresponding α-haloketone and pyridine) (1 equivalent)

-

α,β-Unsaturated carbonyl compound (1 equivalent)

-

Ammonium acetate

-

Glacial acetic acid or methanol

Procedure:

-

In a reaction vessel, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in glacial acetic acid or methanol.[1]

-

Add an excess of ammonium acetate to the mixture.[1]

-

Heat the reaction mixture to reflux for several hours, monitoring completion by TLC.[1]

-

After cooling, the reaction mixture is typically poured into water, and the product is isolated by filtration or extraction.

-

Purify the resulting substituted pyridine by appropriate methods such as column chromatography.

Conclusion